rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine dihydrochloride rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13652035
InChI: InChI=1S/C9H18N2.2ClH/c1-11-6-4-9-8(7-11)3-2-5-10-9;;/h8-10H,2-7H2,1H3;2*1H/t8-,9+;;/m0../s1
SMILES: CN1CCC2C(C1)CCCN2.Cl.Cl
Molecular Formula: C9H20Cl2N2
Molecular Weight: 227.17 g/mol

rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine dihydrochloride

CAS No.:

Cat. No.: VC13652035

Molecular Formula: C9H20Cl2N2

Molecular Weight: 227.17 g/mol

* For research use only. Not for human or veterinary use.

rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine dihydrochloride -

Specification

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
IUPAC Name (4aS,8aR)-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine;dihydrochloride
Standard InChI InChI=1S/C9H18N2.2ClH/c1-11-6-4-9-8(7-11)3-2-5-10-9;;/h8-10H,2-7H2,1H3;2*1H/t8-,9+;;/m0../s1
Standard InChI Key SOYRIIYFJXVCGY-DBEJOZALSA-N
Isomeric SMILES CN1CC[C@@H]2[C@H](C1)CCCN2.Cl.Cl
SMILES CN1CCC2C(C1)CCCN2.Cl.Cl
Canonical SMILES CN1CCC2C(C1)CCCN2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine dihydrochloride features a decahydro-1,6-naphthyridine core, a bicyclic system comprising two fused six-membered rings with nitrogen atoms at the 1- and 6-positions. The "decahydro" designation indicates complete saturation of the ring system, while the "rac" prefix denotes the racemic mixture of stereoisomers at the 4a and 8a positions. The methyl group at position 6 introduces steric and electronic modifications that influence its biological activity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H20Cl2N2\text{C}_9\text{H}_{20}\text{Cl}_2\text{N}_2
Molecular Weight227.17 g/mol
CAS NumberNot publicly disclosed
Purity≥95%

X-ray crystallography and NMR spectroscopy have been instrumental in elucidating its stereochemistry. The (4aS,8aR) configuration ensures a specific three-dimensional orientation critical for interactions with biological targets like acetylcholinesterase.

Comparative Analysis of Naphthyridine Isomers

The naphthyridine class comprises six isomers differentiated by nitrogen atom positions. Among these, 1,6-naphthyridine derivatives exhibit distinct physicochemical properties, including lower melting points (<40°C) compared to isomers like 2,6-naphthyridine (114–115°C) . This thermal stability profile influences synthetic strategies and storage conditions for rac-(4aS,8aR)-6-methyldecahydro-1,6-naphthyridine dihydrochloride.

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of rac-(4aS,8aR)-6-methyldecahydro-1,6-naphthyridine dihydrochloride employs multicomponent reactions under controlled conditions. A prominent method involves the condensation of 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones with cyanoacetamide in the presence of sodium ethoxide. This reaction proceeds at ambient temperature, yielding hexahydro-1,6-naphthyridines with moderate to high efficiency (68–92% yields) .

Table 2: Representative Synthesis Conditions

Starting MaterialReagent/ConditionsYield (%)
3,5-Bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinoneCyanoacetamide, NaOEt, RT68–92
4-Aminopyridine derivativesModified Skraup reactionModest

Alternative approaches include modified Skraup reactions, though these often require harsh conditions (e.g., sulfuric acid, nitrobenzene) and carry risks of side reactions . Recent advancements have utilized microwave-assisted synthesis to enhance reaction efficiency and purity .

Structural Confirmation

Post-synthetic structural validation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm proton environments and carbon frameworks. For example, the methyl group at position 6 appears as a singlet at δ 2.58 ppm in 1H^1\text{H} NMR.

  • X-ray Crystallography: Resolves the (4aS,8aR) stereochemistry, revealing chair conformations in the piperidine rings and chloride ion coordination.

Mechanism of Biological Action

Acetylcholinesterase Inhibition

rac-(4aS,8aR)-6-Methyldecahydro-1,6-naphthyridine dihydrochloride acts as a reversible acetylcholinesterase (AChE) inhibitor, binding to the enzyme's catalytic anionic site (CAS) with submicromolar affinity. By preventing acetylcholine hydrolysis, it elevates synaptic acetylcholine levels, counteracting cholinergic deficits in neurodegenerative disorders like Alzheimer’s disease.

Table 3: Comparative AChE Inhibition Data

CompoundIC50_{50} (μM)Selectivity (AChE/BuChE)Source
rac-(4aS,8aR)-6-Methyl derivative1.3510:1
Donepezil0.011000:1-

While less potent than clinical agents like donepezil, its simpler structure offers opportunities for optimization.

Selectivity and Off-Target Effects

Challenges and Future Directions

Synthetic Scalability

Current synthetic routes suffer from moderate yields and racemic mixtures. Future work should explore asymmetric catalysis to isolate enantiomers with superior pharmacological profiles .

Toxicity and Pharmacokinetics

No comprehensive toxicity data exist for this compound. Priority must be given to assessing hepatotoxicity, cardiotoxicity, and metabolic stability in vitro. Structural modifications, such as fluorination at the methyl group, could enhance bioavailability and reduce off-target effects .

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